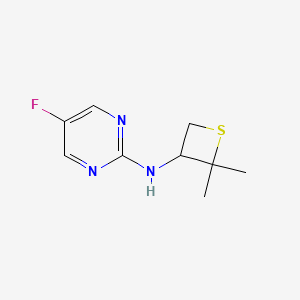
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is a heterocyclic compound that features a thietane ring fused with a fluoropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine typically involves the formation of the thietane ring followed by its fusion with the fluoropyrimidine moiety. One common method involves the reaction of 2,2-dimethylthiirane with appropriate nucleophiles to form the thietane ring. This intermediate is then reacted with 5-fluoropyrimidine-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoropyrimidine moiety, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced fluoropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The thietane ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene nucleus and exhibit similar bioactive properties.
Fluoropyrimidine derivatives: Compounds such as 5-fluorouracil share the fluoropyrimidine moiety and are used in cancer treatment.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine is unique due to the combination of the thietane ring and the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
特性
分子式 |
C9H12FN3S |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
N-(2,2-dimethylthietan-3-yl)-5-fluoropyrimidin-2-amine |
InChI |
InChI=1S/C9H12FN3S/c1-9(2)7(5-14-9)13-8-11-3-6(10)4-12-8/h3-4,7H,5H2,1-2H3,(H,11,12,13) |
InChIキー |
BUWXJMXLTVKGTG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NC2=NC=C(C=N2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


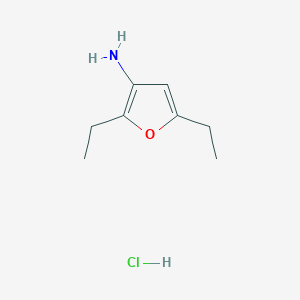
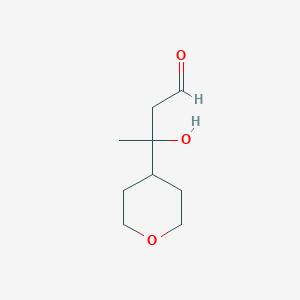
![[4-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13339408.png)
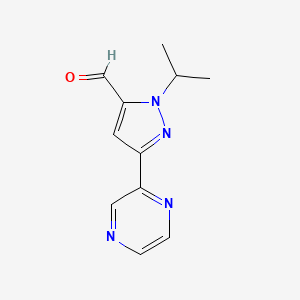
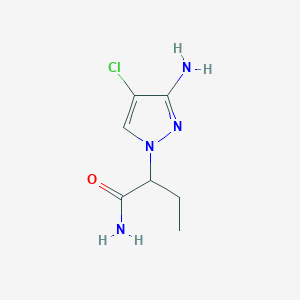
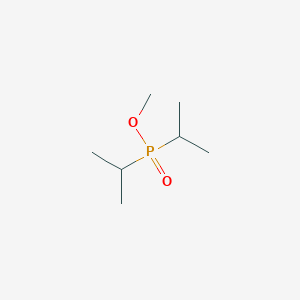
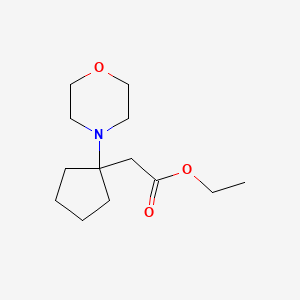
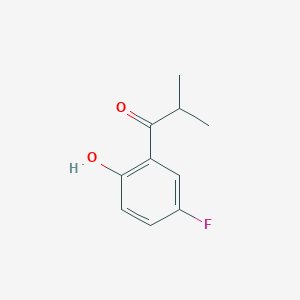
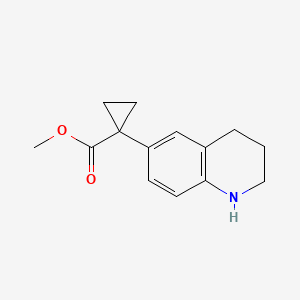
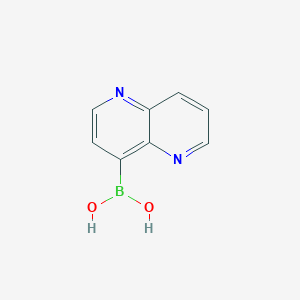
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
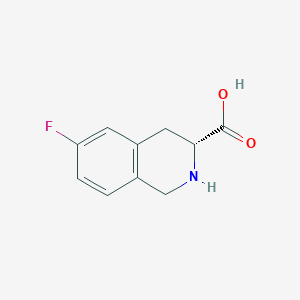
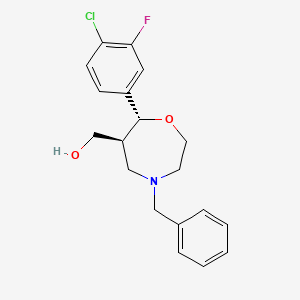
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
